molecular formula C22H31N5O4 B023205 Melagatran CAS No. 159776-70-2

Melagatran

Cat. No. B023205
M. Wt: 429.5 g/mol
InChI Key: DKWNMCUOEDMMIN-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Melagatran and related compounds, such as its prodrug form Ximelagatran, involves complex organic reactions aimed at achieving the desired inhibitory effect on thrombin, a key enzyme in the blood coagulation pathway. The literature review did not return specific results for the synthesis of Melagatran itself but highlighted the general importance of process synthesis in chemical engineering and pharmaceutical manufacturing, including the design of component parts and interconnections to create effective drug formulations (Nishida, Stephanopoulos, & Westerberg, 1981)(Nishida et al., 1981).

Scientific Research Applications

  • Anticoagulant Properties : Melagatran, the active form of ximelagatran, effectively inhibits both free and clot-bound thrombin, making it a potent anticoagulant (Gustafsson & Elg, 2003).

  • Reversal of Bleeding Time : Studies found that activated prothrombin complex concentrates (APCCs) effectively reverse bleeding time induced by high plasma concentration of melagatran (Elg, Carlsson, & Gustafsson, 2001).

  • Treatment of Ischemic Brain Injury : Melagatran is effective in treating ischemic brain injury, and its combination with tissue plasminogen activator (tPA) is safe and superior to either treatment alone (Wang, Ding, & Shuaib, 2008).

  • Inhibition of Thrombin Generation : Oral administration of ximelagatran, whose active form is melagatran, inhibits thrombin generation in humans after acute activation of coagulation (Sarich et al., 2002).

  • Prevention of Venous Thromboembolism : Melagatran followed by oral ximelagatran is more effective in preventing venous thromboembolism than enoxaparin in patients undergoing total hip or knee replacement (Eriksson et al., 2003).

  • Comparison with Classic Anticoagulants : Melagatran and ximelagatran may be advantageous compared to classic anticoagulants like heparins or vitamin K antagonists in perioperative management (Pindur, Ziegeler, & Kleinschmidt, 2003).

  • Clinical Development Potential : Melagatran has sufficient selectivity against the fibrinolytic system for clinical development, showing promise as an oral and parenteral antithrombotic agent (Gustafsson et al., 1998).

  • Oral Anticoagulant Properties : Melagatran, as an oral anticoagulant, exhibits a predictable dose-related response, rapid onset and offset of action, and minimal food-drug or drug-drug interactions (Tie-min, 2005).

  • Efficacy in Pulmonary Embolism : Oral ximelagatran shows promising results in patients with pulmonary embolism, with rapid onset of action and no severe bleeding events reported during treatment (Wåhlander et al., 2002).

  • Comparison with Warfarin : Melagatran/ximelagatran is not inferior to warfarin for stroke prevention in non-valvular atrial fibrillation and is superior for the prevention of venous thromboembolism after major orthopaedic surgery, with similar major bleeding rates (Brighton, 2004).

  • Hepatotoxicity Risks : Ximelagatran/melagatran is comparable to conventional anticoagulant therapy in terms of major adverse events and major bleeds, but carries a risk of hepatotoxicity (Testa et al., 2007).

  • Predictable Pharmacokinetics : The pharmacokinetic and pharmacodynamic profile of ximelagatran is predictable and reproducible in healthy male subjects (Eriksson et al., 2003).

  • Prophylaxis of Venous Thromboembolism : Subcutaneous melagatran in saline or depot formulation was well tolerated and resulted in a low frequency of venous thromboembolism following total hip or knee replacement (Eriksson et al., 2002).

  • Pharmacokinetics in Atrial Fibrillation : Melagatran pharmacokinetics in nonvalvular atrial fibrillation patients are predictable and consistent with other patient populations (Bååthe et al., 2006).

  • Effects on Thrombin Generation and Platelet Activation : Recombinant factor VIIa did not reverse the anticoagulant effects of high constant concentrations of melagatran (Wolzt et al., 2004).

  • Influence of Obesity on Pharmacokinetics : Obesity does not significantly affect the pharmacokinetic properties of melagatran (Sarich et al., 2003).

  • Impact of Renal Impairment : Severe renal impairment affects the pharmacokinetics and pharmacodynamics of melagatran, with higher plasma concentrations and shorter half-life (Eriksson et al., 2003).

Safety And Hazards

There have been reports of hepatotoxicity (liver damage) during trials of Ximelagatran, the prodrug of Melagatran .

properties

IUPAC Name

2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWNMCUOEDMMIN-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166724
Record name Melagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melagatran

CAS RN

159776-70-2
Record name Melagatran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159776-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melagatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melagatran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl] glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELAGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9QP32MD4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melagatran
Reactant of Route 2
Melagatran
Reactant of Route 3
Reactant of Route 3
Melagatran
Reactant of Route 4
Melagatran
Reactant of Route 5
Melagatran
Reactant of Route 6
Melagatran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.